1-Chloro-7-fluoro-4-methoxyisoquinoline is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 211.62 g/mol. This compound belongs to the isoquinoline family, which is characterized by a fused benzene and pyridine ring structure. The presence of chlorine and fluorine atoms in its structure enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research .
The major products formed from these reactions depend on the specific reagents and conditions used, leading to various substituted isoquinolines or oxidized/reduced forms of the compound.
Research indicates that 1-chloro-7-fluoro-4-methoxyisoquinoline exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to significant therapeutic effects. Studies have shown that isoquinoline derivatives can possess anti-inflammatory, analgesic, and neuroprotective properties, suggesting that this compound could be explored further for its medicinal applications .
The synthesis of 1-chloro-7-fluoro-4-methoxyisoquinoline typically involves several steps:
These synthetic routes are adaptable based on available starting materials and desired yields.
1-Chloro-7-fluoro-4-methoxyisoquinoline has several applications:
Interaction studies involving 1-chloro-7-fluoro-4-methoxyisoquinoline focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with certain enzymes or receptors involved in disease pathways. For instance, its potential as an inhibitor of specific cytochrome P450 enzymes has been noted, which could impact drug metabolism and efficacy . Further investigations are necessary to elucidate these interactions fully.
Several compounds share structural similarities with 1-chloro-7-fluoro-4-methoxyisoquinoline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Fluoro-4-methoxyisoquinoline | 3336-60-5 | 0.91 | Lacks chlorine; only contains fluorine and methoxy |
7-Chloro-6-fluoro-1-methoxyisoquinoline | 1202006-81-2 | 0.82 | Different halogen positioning; unique reactivity |
1-Chloro-6,7-dimethoxyisoquinoline | 21560-29-2 | 0.81 | Contains two methoxy groups; increased lipophilicity |
2-Chloro-5-methoxy-3-methylpyridine | 74650-70-7 | 0.80 | Pyridine ring; different functional group positioning |
Compared to these similar compounds, 1-chloro-7-fluoro-4-methoxyisoquinoline is unique due to its combination of chlorine and fluorine atoms at specific positions on the isoquinoline scaffold, which significantly influences its chemical reactivity and potential biological activities .
The Bischler-Napieralski reaction represents a cornerstone in isoquinoline synthesis, leveraging phosphoryl chloride (POCl₃) to facilitate cyclization of β-phenylethylamine derivatives [5]. In this method, a substituted benzamide precursor undergoes intramolecular cyclization under acidic conditions, forming the isoquinoline core. For 1-chloro-7-fluoro-4-methoxyisoquinoline, pre-functionalized substrates bearing methoxy, chloro, and fluoro groups are essential to direct regioselectivity.
Reaction conditions typically involve refluxing in anhydrous toluene or dichloromethane at 110–120°C for 12–24 hours, with POCl₃ acting as both a Lewis acid catalyst and dehydrating agent. The methoxy group at position 4 stabilizes intermediates through resonance, while electron-withdrawing halogens at positions 1 and 7 enhance electrophilic character, promoting cyclization efficiency [5]. Post-reaction quenching with ice water followed by neutralization yields the crude product, which requires rigorous purification to isolate the target compound.
While traditional methods dominate, contemporary strategies employ radical-initiated bromination and sequential cyclization to construct the isoquinoline scaffold. A notable approach involves the use of azobisisobutyronitrile (AIBN) and N-bromosuccinimide (NBS) to generate brominated intermediates, which subsequently react with isochroman dione derivatives under basic conditions [2].
For instance, 5-methoxy-3-methylpicolinonitrile undergoes bromination in 1,2-dichloroethane at reflux, followed by cyclization with 7-chloroisochroman-1,3-dione in acetonitrile and triethylamine. This two-step process achieves a 32% yield of the intermediate 7-aza-3-chloro-5,6-dihydro-9-methoxy-5-oxo-11H-indeno[1,2-c]isoquinoline [2]. Selenium dioxide (SeO₂) oxidation further modifies the scaffold, introducing ketone functionalities critical for downstream applications.
Yield enhancement hinges on meticulous parameter control:
Table 1: Yield Optimization in Key Synthetic Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | NBS, AIBN, CCl₄, 24 h reflux | >95 |
Cyclization | Isochroman dione, CH₃CN, Et₃N, 24 h reflux | 32 |
Oxidation | SeO₂, 1,4-dioxane, 24 h reflux | 40.5 |
Crude product purification employs a multi-step protocol:
Purity validation integrates spectroscopic analyses:
Table 1 collates the best-available experimental records together with first-principles or quantitative-structure–property-relationship (QSPR) predictions for 1-chloro-7-fluoro-4-methoxyisoquinoline.
Parameter | Value | Method / data source |
---|---|---|
Molecular weight | 211.62 g mol⁻¹ [1] | CAS-indexed exact mass calculation |
Exact monoisotopic mass | 211.0200 Da [1] | High-resolution mass calculation |
Octanol–water partition coefficient (logarithm of P) | 3.1 [1] | X-logP3 atom-additivity model |
Topological polar surface area | 22.1 Ų [1] | Cactvs algorithm |
Hydrogen-bond donors / acceptors | 0 / 3 [1] | Cactvs algorithm |
Predicted normal boiling point (1 bar) | ≈ 323 °C [2] | EPA CompTox physicochemical module |
QSPR melting-point estimate | ≈ 110 °C (± 40 °C) [3] | Gradient-boosting melting-point model |
Experimental melting point | Not yet reported (Safety Data Sheet lists “not available”) [4] | |
Experimental boiling point | Not yet reported (Safety Data Sheet lists “not available”) [4] |
Interpretation
The high predicted boiling point (> 300 °C) reflects the rigid polycyclic scaffold and the presence of two strongly electronegative substituents that enhance intermolecular London dispersion forces. A moderately sized polar surface area and the absence of hydrogen-bond donors rationalise the moderately high logarithm of P, indicating limited volatility but a marked tendency to partition into organic phases.
The broad 40 °C confidence window around the melting-point prediction originates from the heteroaromatic core, where crystal-packing effects (halogen···halogen and C–H···O interactions) act in opposition; similar deviations are commonly observed for halogenated isoquinolines [5] [6]. Recrystallisation studies on closely related methoxy-haloisoquinolines often reveal polymorphism with fusion enthalpy differences > 10 kJ mol⁻¹, so experimental determination by differential scanning calorimetry is still required for regulatory dossiers.
The combination of an electron-withdrawing chlorine atom, an electron-withdrawing fluorine atom and an electron-donating methoxy group produces an amphiphilic polarity balance.
Table 2 – qualitative-to-semi-quantitative solubility profile at 25 °C
Solvent class (examples) | Observed / predicted solubility trend | Underlying rationale |
---|---|---|
Highly polar protic (water, methanol) | Water: predicted < 10 mg L⁻¹; methanol: miscible to ≈ 50 g L⁻¹ | Low polar surface area and no hydrogen-bond donors limit hydration; methanol provides favourable hydrogen bonding to the methoxy oxygen and π-stacking to the ring [1] [2] |
Dipolar aprotic (dimethyl sulfoxide, acetonitrile, N,N-dimethylformamide) | Readily soluble (> 200 mg mL⁻¹ observed for analogues [7]) | Strong dipole–dipole interactions with the lone-pair-bearing solvents outweigh lattice energy |
Non-polar (hexane, toluene) | High solubility in toluene; moderate in hexane | π–π interactions with aromatic hydrocarbons enhance dissolution; absence of hydrogen-bond donors disfavors self-association |
Halogenated solvents (dichloromethane, chloroform) | Very high solubility (> 300 mg mL⁻¹ estimated) | Complementary polarizability and halogen-bond acceptor capability of chloride-rich media facilitate desolvation of the crystal lattice |
The qualitative observations above derive from shake-flask screening of a matched series of 1-halo-4-methoxyisoquinolines reported in a recent synthesis study [7] and from logP-guided extrapolation [1] [2]. The low aqueous solubility coupled with high organic compatibility is typical for isoquinoline herbicides and dyes and must be considered when designing purification or formulation processes.
Ultraviolet-accelerated aging experiments on halo-substituted isoquinolines reveal two dominant reaction channels [8] [9]:
Direct aromatic C–X bond cleavage (photo-S_N1).
Chlorine photolysis proceeds via an excited singlet σ → σ* state, yielding isoquinolyl radicals that abstract hydrogen from the medium to give dechlorinated products [8].
Methoxy-assisted photo-dealkylation.
The methoxy oxygen donates electron density under UV-B irradiation, driving homolytic cleavage of the C–O bond and formation of demethylated phenolate intermediates, which subsequently oxidise to quinone-like structures [9].
The presence of a fluorine atom at position 7 lowers the overall quantum yield of dechlorination by ≈ 30% compared with non-fluorinated analogues, owing to heavy-atom intersystem crossing that favours non-reactive triplet decay pathways [8]. Accelerated weathering (295 nm, 40 h) in aerated acetonitrile afforded < 5% mass loss, whereas neat thin films showed 15 – 18% surface bleaching, indicating matrix-dependent quenching. No organofluoride volatilisation was detected, confirming that carbon–fluorine bond scission is unlikely under environmental sunlight intensities.
Proposed simplified degradation sequence
1-Chloro-7-fluoro-4-methoxyisoquinoline → (λ ≈ 310 nm) → 7-fluoro-4-methoxyisoquinoline + chloride radical
7-Fluoro-4-methoxyisoquinoline → (λ ≈ 290 nm, O₂) → 7-fluoro-4-hydroxyisoquinoline → ring-opened dicarboxylates (minor)
Quantum-chemical calculations (time-dependent density-functional theory, B3LYP/6-31+G(d)) assign the lowest singlet excitation at 305 nm with oscillator strength 0.18, supporting the experimental action spectrum [9].
Overall, the compound can be classified as photostable in solution but moderately labile in thin films, a pattern consistent with many aryl chlorides employed as electronic materials. Appropriate opaque packaging is therefore recommended for long-term solid storage.
Table 3 – Consolidated physicochemical data set (25 °C, 1 bar)
Descriptor | Numerical value | Reliability level | Primary source |
---|---|---|---|
Molecular weight / g mol⁻¹ | 211.62 | Experimental calculation | PubChem [1] |
Normal boiling point / °C | ~ 323 | QSPR (validated model) | EPA CompTox dashboard [2] |
Melting point / °C | ~ 110 (prediction) | Model error ± 40 °C | AAT Bioquest predictor [3] |
Octanol–water logP | 3.1 | Calculated (X-logP3) | PubChem [1] |
Water solubility | < 10 mg L⁻¹ (predicted) | Derived from logP | PubChem [1] |
Topological polar surface area / Ų | 22.1 | Calculated | PubChem [1] |
Photolytic half-life in aerated acetonitrile (295 nm) | > 40 h | Bench-scale irradiation | Konstantinou and Albanis [8] |